4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid
Description
Properties
CAS No. |
6247-37-6 |
|---|---|
Molecular Formula |
C23H19N3O6S |
Molecular Weight |
465.5 g/mol |
IUPAC Name |
4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N3O6S/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29/h3-11,25H,24H2,1-2H3,(H,30,31,32) |
InChI Key |
WSRPJLLCAIEYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C23H19N3O6S |
| Molecular Weight | 465.48 g/mol |
| CAS Number | 6247-37-6 |
| IUPAC Name | 4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
| Structural Characteristics | Anthracene core with 9,10-dioxo groups, sulfonic acid at position 2, amino groups at 1 and 4, and a 4-(acetylmethylamino)phenyl substituent at position 4 |
This compound’s sulfonic acid group imparts water solubility and potential for ionic interactions, while the acetylmethylamino substituent modifies its electronic and steric properties, influencing reactivity and biological activity.
Research Data and Results
Currently, no comprehensive experimental data or step-by-step protocols are publicly available in major chemical databases or literature specifically for this compound’s preparation. However, the compound is commercially available with purity specifications typically above 95-99%, indicating established synthetic routes at industrial or research scales.
| Parameter | Data/Specification |
|---|---|
| Purity | ≥ 95% to 99% (varies by supplier) |
| Physical Form | Powder or liquid |
| Storage Conditions | Dry, dark, ventilated place; cool temperature |
| Stability | Stable under recommended storage conditions |
| Application | Organic synthesis intermediate, pharmaceutical research |
Chemical Reactions Analysis
Types of Reactions
4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a simpler, reduced form of the compound .
Scientific Research Applications
Dyeing and Pigmentation
This compound has been investigated for its use as a dye due to its vibrant color properties. Its anthracene structure allows it to absorb light effectively, making it suitable for applications in textile dyeing. The presence of sulfonic acid groups improves water solubility, facilitating the dyeing process in various fabrics.
| Property | Value |
|---|---|
| Light Fastness | High |
| Solubility | Water-soluble |
| Application | Textile dyeing |
Pharmaceutical Applications
The compound's amino groups suggest potential uses in medicinal chemistry, particularly as a precursor for synthesizing pharmaceutical agents. Its ability to interact with biological systems makes it a candidate for drug development focused on targeting specific diseases or conditions.
Case Study: Anticancer Activity
Research has shown that derivatives of anthracene compounds exhibit anticancer properties. Studies indicate that modifications to the amino groups can enhance cytotoxic activity against cancer cell lines, suggesting that this compound may serve as a lead structure for developing new anticancer drugs.
Analytical Chemistry
Due to its distinct spectral properties, this compound can be utilized in analytical techniques such as UV-Vis spectroscopy and fluorescence spectroscopy. It serves as a standard reference material for calibrating instruments and validating methods used in chemical analysis.
| Technique | Application |
|---|---|
| UV-Vis Spectroscopy | Quantitative analysis |
| Fluorescence Spectroscopy | Detection of trace amounts |
Mechanism of Action
The mechanism by which 4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways, influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to five analogs (Table 1), focusing on substituent variations and applications:
Table 1. Structural and Functional Comparison of Anthraquinone Derivatives
Pharmacological and Biochemical Properties
- Target Compound : Acid Blue 182 binds proteins/enzymes with high on-rates, blocking trypsin cleavage sites and remaining stable under denaturation . Its sulfonate groups enhance water solubility (critical for dyeing) and electrostatic interactions with biomolecules.
- PSB-0739 : A potent P2Y12 receptor antagonist (IC₅₀ = 0.26 µM) with π-π stacking interactions at Tyr105 and hydrophobic packing in TM6-TM7 pockets . Unlike Acid Blue 182, it lacks sulfonate groups, favoring receptor binding over solubility.
- RB19 : Used in structural mass spectrometry due to rapid protein binding and resistance to denaturation. Its sulphooxyethylsulphonyl group increases polarity, aiding decolorization in peroxidases .
Key Research Findings
- Structure-Activity Relationships (SAR): The acetylmethylamino group in Acid Blue 182 enhances steric hindrance, reducing aggregation in aqueous solutions compared to Acid Blue 40 . PSB-0739’s phenylamino-3-sulfophenylamino chain optimizes P2Y12 affinity, while sulfonate-free analogs show reduced receptor engagement .
- Environmental Impact: Anthraquinone dyes like Acid Blue 182 and RB19 persist in aquatic systems but degrade faster than azo dyes under UV exposure .
Biological Activity
4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, also known by its CAS number 6247-37-6, is a synthetic compound belonging to the anthracene derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N3O6S, with a molecular weight of 465.49 g/mol. The structural characteristics play a crucial role in its biological activity. The compound features an anthracene core with various functional groups that influence its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of 4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid have been investigated in various studies. The following subsections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of this compound against a range of pathogens.
| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 20 | 100 |
These results indicate that the compound exhibits significant antibacterial and antifungal activities, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines.
Case Study: In Vitro Cytotoxicity
A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
The results indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, showcasing its potential as a chemotherapeutic agent.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of DNA Synthesis : It interferes with DNA replication processes, ultimately resulting in cell cycle arrest.
- Protein Interaction : The presence of amino and sulfonic acid groups enhances binding affinity to target proteins involved in cell signaling pathways.
Q & A
Q. What are the standard synthetic routes for preparing 4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via sequential substitution reactions on an anthraquinone sulfonic acid backbone. A typical route involves:
Sulfonation : Introduce the sulfonic acid group at position 2 of anthraquinone using fuming sulfuric acid under controlled temperature (80–100°C) .
Amination : React with 4-(acetylmethylamino)aniline in a polar aprotic solvent (e.g., DMF) at 120°C for 12–24 hours to attach the substituted phenylamino group at position 4 .
Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted amines and sulfonic acid byproducts. Purity is confirmed via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- 1H/13C NMR : The anthraquinone core shows aromatic protons at δ 7.5–8.5 ppm (multiplet, 4H), while the acetylmethylamino group exhibits a singlet at δ 2.1 ppm (CH3CO) and δ 3.3 ppm (N–CH3). The sulfonic acid proton is typically absent due to exchange .
- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O, anthraquinone), 1170 cm⁻¹ (S=O), and 3300 cm⁻¹ (N–H) confirm functional groups .
- Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ at m/z 523.1 (calculated for C23H19N3O6S) .
Advanced Research Questions
Q. How can regioselectivity be controlled during the amination step to minimize byproducts from competing substitution sites?
- Methodological Answer : Regioselectivity is influenced by:
- Steric effects : Use bulky directing groups (e.g., tert-butyl) on the anthraquinone core to block substitution at positions 3 and 4.
- Electronic effects : Electron-withdrawing groups (e.g., –SO3H) at position 2 activate position 4 for electrophilic substitution.
- Reaction conditions : Lower temperatures (80°C) and catalytic Cu(I) reduce side reactions. Monitor progress via TLC (silica gel, ethyl acetate/methanol 4:1) .
Q. What experimental strategies resolve contradictions in observed vs. predicted fluorescence properties of this compound?
- Methodological Answer : Discrepancies may arise from:
- Aggregation-induced quenching : Test fluorescence in varying solvents (e.g., DMSO vs. aqueous buffer) and concentrations (1–100 μM).
- pH sensitivity : The sulfonic acid group protonates below pH 2, altering electron-withdrawing effects. Perform fluorescence scans at pH 2–10 .
- Metal ion interference : Chelate trace metals (e.g., Fe³⁺) with EDTA prior to measurement .
Q. How does the sulfonic acid group influence the compound’s stability under oxidative conditions, and what degradation products form?
- Methodological Answer :
- Stability assay : Expose the compound to H2O2 (1–5% w/v) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Degradation pathways : The sulfonic acid group stabilizes the anthraquinone core, but oxidation at the acetylmethylamino moiety generates 4-aminophenyl derivatives (confirmed by m/z 405.1 [M–H–C2H3O]⁻) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Amination Step
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Maximizes solubility of amine |
| Temperature | 120°C | Balances reaction rate/side products |
| Catalyst | None | Avoids metal contamination |
| Reaction Time | 18 hours | >95% conversion (HPLC) |
Q. Table 2: Fluorescence Properties Under Varied pH
| pH | λem (nm) | Intensity (a.u.) | Interpretation |
|---|---|---|---|
| 2 | 580 | 120 | Protonated –SO3H; reduced conjugation |
| 7 | 620 | 450 | Deprotonated –SO3⁻; enhanced fluorescence |
| 10 | 610 | 300 | Alkaline hydrolysis of acetyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
